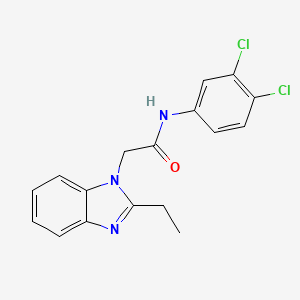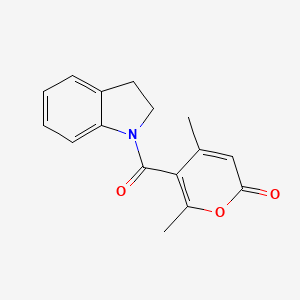![molecular formula C16H22N2O B7504575 Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504575.png)
Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone, also known as CPP, is a compound that has been extensively studied for its potential use in scientific research. CPP is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in various physiological processes, including learning, memory, and synaptic plasticity.
Mechanism of Action
Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone acts as a selective antagonist for the NMDA receptor by binding to the receptor and preventing the binding of glutamate, which is the primary neurotransmitter that activates the receptor. By blocking the NMDA receptor, this compound can affect various physiological processes, including learning, memory, and synaptic plasticity.
Biochemical and physiological effects:
This compound has been shown to affect various physiological processes, including learning, memory, and synaptic plasticity. By blocking the NMDA receptor, this compound can alter the activity of various neurotransmitters, including glutamate and dopamine, which are involved in these processes.
Advantages and Limitations for Lab Experiments
One advantage of using Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone in lab experiments is its ability to selectively block the NMDA receptor, which can provide insights into the role of this receptor in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which can affect the interpretation of experimental results.
Future Directions
There are several potential future directions for the use of Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone in scientific research. One direction is the development of more selective NMDA receptor antagonists, which can provide more insights into the role of this receptor in various physiological processes. Another direction is the use of this compound in the development of new treatments for neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, the use of this compound in combination with other compounds may provide new insights into the role of the NMDA receptor in various physiological processes.
Synthesis Methods
Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone can be synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis of this compound typically involves the reaction of cyclobutanone with 3-methylphenylpiperazine, followed by the addition of various other reagents to produce the final product.
Scientific Research Applications
Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone has been used extensively in scientific research due to its ability to selectively block the NMDA receptor. This receptor is involved in various physiological processes, including learning, memory, and synaptic plasticity. By blocking this receptor, this compound can provide insights into the role of the NMDA receptor in these processes.
Properties
IUPAC Name |
cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13-4-2-7-15(12-13)17-8-10-18(11-9-17)16(19)14-5-3-6-14/h2,4,7,12,14H,3,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIKTWZQISMUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
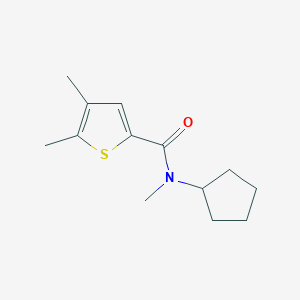
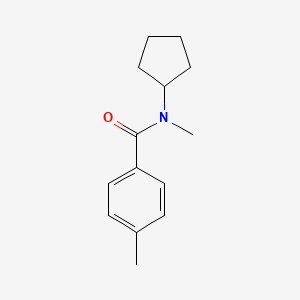
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)
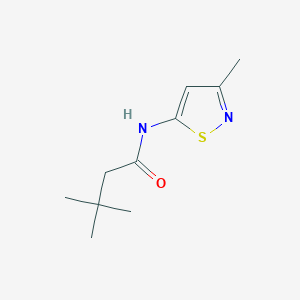

![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)
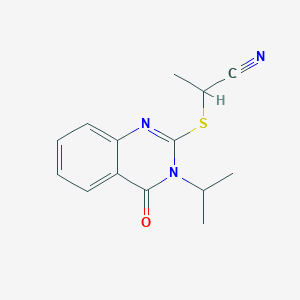
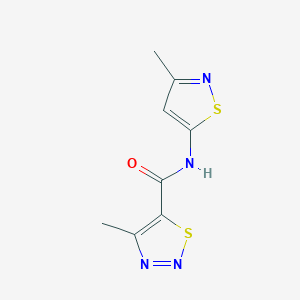
![5,6-Dimethyl-2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfanyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7504551.png)

